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Compound of Interest

Compound Name: Atto 565 NHS ester

Cat. No.: B15136079

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the covalent labeling of antibodies with
Atto 565 NHS ester. Atto 565 is a bright and photostable fluorescent dye belonging to the
rhodamine family, making it well-suited for a variety of applications including fluorescence
microscopy, flow cytometry, and immunoassays.[1][2] This protocol outlines the necessary
reagents, equipment, and steps for successful antibody conjugation.

Principle of the Reaction

The labeling chemistry is based on the reaction of the N-hydroxysuccinimide (NHS) ester
functional group of the Atto 565 dye with primary amine groups on the antibody.[3][4] The €-
amino groups of lysine residues are the most common targets for this reaction. The optimal pH
for this acylation reaction is between 8.0 and 9.0, where the amine groups are sufficiently
deprotonated and reactive.[3][4][5][6][7] This results in the formation of a stable amide bond,
covalently linking the fluorescent dye to the antibody.

Materials and Reagents
Quantitative Data Summary
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Reagent/Parameter

Recommended
Value/Range

Notes

Antibody Concentration

> 2 mg/mL

Lower concentrations can

decrease labeling efficiency.[1]

Reaction Buffer pH

8.0 - 9.0 (Optimal: 8.3)

Critical for efficient conjugation
to primary amines.[3][4][5][6][7]

Atto 565 NHS Ester Stock

1-2 mg/mL in anhydrous

Should be prepared fresh

Solution DMSO or DMF immediately before use.[1][3]
The optimal ratio depends on

Molar Excess of Dye to ) i
2:1t0 10:1 the antibody and may require

Antibody

optimization.[1][5][7]

Reaction Incubation Time

30 - 60 minutes or up to 18

hours

Varies by protocol; shorter

times are often sufficient.[1][5]

[6]7]

Reaction Temperature

Room Temperature

Experimental Protocols

Preparation of Buffers and Solutions

Phosphate-Buffered Saline (PBS), pH 7.4 (Solution A)

8 g NaCl

0.2 g KCl

0.24 g KH2POa

0.2 M Sodium Bicarbonate Solution, pH 9.0 (Solution B)

1.44 g Naz2HPO4-2H20

Dissolve in 1 liter of distilled water.

¢ Dissolve sodium bicarbonate in distilled water to a final concentration of 0.2 M.
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e Adjust the pH to 9.0 using 2 M sodium hydroxide.
Labeling Buffer, pH 8.3 (Solution C)

e Mix 20 parts of Solution A (PBS) with 1 part of Solution B (0.2 M Sodium Bicarbonate, pH
9.0).[6] This buffer should be stable for an extended period when stored in an airtight bottle.

[6]

Antibody Preparation

e Dissolve the antibody in the Labeling Buffer (Solution C) to a final concentration of 1-5
mg/mL.[3][6]

» Important: The antibody solution must be free of amine-containing substances like Tris,
glycine, or ammonium ions, as these will compete with the antibody for reaction with the
NHS ester.[1][6][7] If the antibody is in such a buffer, it must be dialyzed against PBS
(Solution A) before preparing the labeling solution.[1][3][6]

Atto 565 NHS Ester Stock Solution Preparation

+ Immediately before starting the labeling reaction, dissolve 1.0 mg of Atto 565 NHS ester in
50 - 200 pL of anhydrous, amine-free dimethyl sulfoxide (DMSO) or dimethylformamide
(DMF).[1][6]

o Vortex briefly to ensure the dye is fully dissolved. Due to the potential for hydrolysis of the
NHS ester in the presence of water, it is crucial to use anhydrous solvents and prepare this
solution fresh.[3][6][7]

Antibody Labeling Reaction

» While gently vortexing the antibody solution, add the desired molar excess of the Atto 565
NHS ester stock solution. A starting point of a 10:1 molar ratio of dye to antibody is
recommended.[5] This ratio may need to be optimized for your specific antibody to achieve
the desired degree of labeling (DOL).[3][5][7]

 Incubate the reaction mixture at room temperature for 30-60 minutes with continuous stirring
or rotation, protected from light.[1][5] Some protocols suggest an incubation time of up to 18
hours for a complete reaction.[3][6]

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.atto-tec.com/fileadmin/user_upload/Katalog_Flyer_Support/Procedures.pdf
https://www.atto-tec.com/fileadmin/user_upload/Katalog_Flyer_Support/Procedures.pdf
https://www.atto-tec.com/images/ATTO/Procedures/NHS.pdf
https://www.atto-tec.com/fileadmin/user_upload/Katalog_Flyer_Support/Procedures.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/438/180/72464dat.pdf
https://www.atto-tec.com/fileadmin/user_upload/Katalog_Flyer_Support/Procedures.pdf
https://www.spectra.arizona.edu/supplemental/ATTO%20Labeling%20Procedures.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/438/180/72464dat.pdf
https://www.atto-tec.com/images/ATTO/Procedures/NHS.pdf
https://www.atto-tec.com/fileadmin/user_upload/Katalog_Flyer_Support/Procedures.pdf
https://www.benchchem.com/product/b15136079?utm_src=pdf-body
https://www.benchchem.com/product/b15136079?utm_src=pdf-body
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/438/180/72464dat.pdf
https://www.atto-tec.com/fileadmin/user_upload/Katalog_Flyer_Support/Procedures.pdf
https://www.atto-tec.com/images/ATTO/Procedures/NHS.pdf
https://www.atto-tec.com/fileadmin/user_upload/Katalog_Flyer_Support/Procedures.pdf
https://www.spectra.arizona.edu/supplemental/ATTO%20Labeling%20Procedures.pdf
https://www.benchchem.com/product/b15136079?utm_src=pdf-body
https://www.benchchem.com/product/b15136079?utm_src=pdf-body
https://docs.aatbio.com/products/protocol-and-product-information-sheet-pis/protocol-for-atto-565-nhs-ester-version-b6n10JrrmJ.pdf
https://www.atto-tec.com/images/ATTO/Procedures/NHS.pdf
https://docs.aatbio.com/products/protocol-and-product-information-sheet-pis/protocol-for-atto-565-nhs-ester-version-b6n10JrrmJ.pdf
https://www.spectra.arizona.edu/supplemental/ATTO%20Labeling%20Procedures.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/438/180/72464dat.pdf
https://docs.aatbio.com/products/protocol-and-product-information-sheet-pis/protocol-for-atto-565-nhs-ester-version-b6n10JrrmJ.pdf
https://www.atto-tec.com/images/ATTO/Procedures/NHS.pdf
https://www.atto-tec.com/fileadmin/user_upload/Katalog_Flyer_Support/Procedures.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15136079?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Purification of the Labeled Antibody

It is critical to remove any unreacted, hydrolyzed dye from the labeled antibody conjugate. Gel
filtration chromatography is the recommended method for this separation.[1][6]

o Prepare a gel filtration column (e.g., Sephadex G-25) with a bed volume sufficient to
separate the high molecular weight antibody from the low molecular weight free dye.[1][6] A
column with a diameter of at least 1 cm and a length of 12-20 cm is suitable.[1][7]

o Equilibrate the column with PBS (Solution A).
o Carefully load the reaction mixture onto the top of the column.

o Elute the column with PBS. The first colored, fluorescent band to elute will be the Atto 565-
labeled antibody.[1][7] A second, slower-moving fluorescent band will be the free dye.[1][7]

o Collect the fractions containing the labeled antibody. The success of the separation can be
monitored by measuring the absorbance of the fractions at 280 nm (for protein) and 564 nm
(for Atto 565).

Determination of Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to each antibody molecule, can
be determined spectrophotometrically.

o Measure the absorbance of the purified labeled antibody solution at 280 nm (Azso) and 564
nm (Asea).

e The concentration of the antibody can be calculated using the following formula:
o Antibody Concentration (M) = [Azso - (Asea X CF280)] / €_protein

» Where CFzs0 is the correction factor for the absorbance of the dye at 280 nm (for Atto
565, CF2s0is 0.12).[1]

» ¢ protein is the molar extinction coefficient of the antibody at 280 nm (e.g., for I1gG,
~210,000 M~icm™1).
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e The concentration of the dye can be calculated using the Beer-Lambert law:
o Dye Concentration (M) = Asea / £_dye

» Where €_dye is the molar extinction coefficient of Atto 565 at 564 nm (120,000
M~icm~1).[1]

o The DOL is the ratio of the dye concentration to the antibody concentration:

o DOL = Dye Concentration / Antibody Concentration
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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4. Atto 565 NHS ester BioReagent, suitable for fluorescence, 290% (HPLC) | Sigma-Aldrich
[sigmaaldrich.com]

5. docs.aatbio.com [docs.aatbio.com]

6. atto-tec.com [atto-tec.com]

7. spectra.arizona.edu [spectra.arizona.edu]

To cite this document: BenchChem. [Application Notes and Protocols for Labeling Antibodies
with Atto 565 NHS Ester]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15136079#atto-565-nhs-ester-antibody-labeling-
protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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